molecular formula C10H9Br B12817273 4-Bromo-1,2-dihydronaphthalene CAS No. 3333-24-2

4-Bromo-1,2-dihydronaphthalene

Cat. No.: B12817273
CAS No.: 3333-24-2
M. Wt: 209.08 g/mol
InChI Key: ZXDDSSNVVANCDO-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Br It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dihydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Hydroxy-1,2-dihydronaphthalene, 4-Amino-1,2-dihydronaphthalene.

    Oxidation: 4-Bromo-1,2-naphthoquinone.

    Reduction: 1,2-Dihydronaphthalene.

Scientific Research Applications

4-Bromo-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dihydronaphthalene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 1-Bromo-2,3-dihydronaphthalene
  • 2-Bromo-1,4-dihydronaphthalene
  • 4-Chloro-1,2-dihydronaphthalene

Comparison: 4-Bromo-1,2-dihydronaphthalene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and other bromo analogs, it may exhibit different reactivity patterns and applications in synthesis .

Properties

CAS No.

3333-24-2

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

4-bromo-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2

InChI Key

ZXDDSSNVVANCDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)Br

Origin of Product

United States

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